molecular formula C8H3F5O3 B14003142 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid

3,5-Difluoro-4-(trifluoromethoxy)benzoic acid

Cat. No.: B14003142
M. Wt: 242.10 g/mol
InChI Key: HFEYMZZPTKZDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by fluorine atoms at positions 3 and 5 of the aromatic ring and a trifluoromethoxy (-OCF₃) group at position 2. This compound belongs to a class of fluorinated aromatics known for their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H3F5O3

Molecular Weight

242.10 g/mol

IUPAC Name

3,5-difluoro-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H3F5O3/c9-4-1-3(7(14)15)2-5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

HFEYMZZPTKZDNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid typically involves:

Direct Carboxylation Methods

  • Grignard Reaction with Carbon Dioxide:
    Similar to the preparation of other trifluoromethyl-substituted benzoic acids, a Grignard reagent can be formed from a halogenated fluorinated aromatic precursor (e.g., 3,5-difluoro-4-(trifluoromethoxy) bromobenzene) by reaction with magnesium in an ethereal solvent such as tetrahydrofuran (THF).
    The Grignard intermediate is then treated with carbon dioxide gas at low temperature (<0°C) to form the corresponding carboxylate, which upon acidic workup yields the target benzoic acid.
    This method is scalable and provides relatively high yields.

Fluorination and Trifluoromethoxylation Techniques

  • Halogen Exchange (Halex) Reaction:
    Fluorine atoms at positions 3 and 5 can be introduced via nucleophilic aromatic substitution (Halex) using potassium fluoride (KF) and copper(I) iodide (CuI) catalysts in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 120°C).
    This method allows selective fluorination of aromatic halides.

  • Trifluoromethoxylation:
    The introduction of the trifluoromethoxy group is more specialized and can be achieved via:

    • Reaction with trifluoromethyl hypofluorite or Umemoto’s reagent under controlled conditions.
    • Radical or transition-metal catalyzed trifluoromethoxylation using reagents like TMS-OCF₃ (trimethylsilyl trifluoromethoxide) or equivalents.
      These methods require careful control of temperature and reaction time to avoid decomposition and side reactions.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Formation of Grignard reagent Mg, THF 0-25 High Initiated with halogenated precursor
Carboxylation CO₂ gas, THF <0 70-85 Acidic workup with HCl
Halex fluorination KF, CuI, DMF ~120 75-85 Selective fluorination at 3,5-positions
Trifluoromethoxylation TMS-OCF₃ or Umemoto’s reagent, Pd or radical catalysis 20-80 50-70 Sensitive step, requires optimization

Purification and Characterization

  • Purification:
    Acidification to pH ~3 followed by filtration and washing with water and organic solvents (e.g., methylene chloride) to remove impurities and residual reagents.

  • Characterization:

    • High-performance liquid chromatography (HPLC) for purity (>98%).
    • Nuclear magnetic resonance (NMR) spectroscopy, including ^19F NMR to confirm fluorine environments.
    • Melting point determination and elemental analysis to confirm identity and purity.

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
Grignard Carboxylation Formation of Grignard reagent from halide, CO₂ treatment High yield, scalable Requires moisture-free conditions
Halex Fluorination Fluorination via KF/CuI in DMF Selective fluorination High temperature required
Trifluoromethoxylation Introduction of -OCF₃ via specialized reagents Direct installation of -OCF₃ Reagents costly and sensitive
Oxidation of aldehyde precursors Conversion of 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde to acid Straightforward oxidation Requires pure aldehyde intermediate

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable in medicinal chemistry and material science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: The compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties
This compound -F (3,5), -OCF₃ (4) C₈H₃F₅O₃ 272.10 (calc.) Not explicitly listed High lipophilicity; strong electron-withdrawing effects from -OCF₃ and -F groups
3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid -F (3,5), -OCH₂CF₃ (4) C₉H₅F₅O₃ 256.13 801303-45-7 Lower molecular weight; increased steric bulk compared to -OCF₃
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid -F (3,5), -OCH₂CH₂OCH₃ (4) C₁₀H₁₀F₂O₄ 232.18 570408-49-0 Reduced fluorination; improved water solubility due to ether linkage
3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid -F (3,5), -O-oxetane (4) C₁₀H₈F₂O₄ 230.17 1349717-87-8 Cyclic ether substituent; moderate melting point (150–152°C)
4-(Benzyloxy)-3,5-difluorobenzoic acid -F (3,5), -OCH₂C₆H₅ (4) C₁₄H₁₀F₂O₃ 264.22 1408143-67-8 Bulky benzyl group; potential for π-π interactions in drug binding

Key Observations:

  • Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in the target compound enhances electron withdrawal, increasing acidity (pKa ~1.5–2.5) compared to analogs with -OCH₂CF₃ or -OCH₂CH₂OCH₃ .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., -OCH₃) are easier to synthesize than those with bulky or cyclic groups (e.g., oxetane) .

Biological Activity

3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique presence of multiple fluorine substituents significantly influences its chemical behavior and biological interactions. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H3F5O2, with a molecular weight of 226.10 g/mol. The compound features two fluorine atoms at the 3 and 5 positions and a trifluoromethoxy group at the 4 position. This unique structure contributes to its reactivity and potential biological efficacy.

Enzyme Inhibition

Research indicates that this compound may interact with specific enzymes or receptors due to its structural features. Initial studies suggest potential binding affinities with various biological targets, which could lead to therapeutic applications in treating diseases such as cancer and parasitic infections.

Antiparasitic Activity

In studies aimed at developing new antimalarial therapies, compounds structurally similar to this compound have shown promising antiparasitic activity. For instance, modifications in similar compounds have resulted in significant inhibition of Plasmodium falciparum, the causative agent of malaria. The incorporation of specific functional groups has been linked to enhanced aqueous solubility and metabolic stability, suggesting that analogs of this compound could be optimized for better efficacy against malaria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how variations in the chemical structure affect biological activity. For example, the presence of polar functionalities has been shown to improve solubility without compromising metabolic stability or activity against parasites. In one study, a fluorine atom's introduction at specific positions on a related scaffold significantly enhanced parasite activity .

Case Studies and Research Findings

StudyFindings
Study on Antiparasitic Activity Compounds similar to this compound demonstrated significant inhibition of P. falciparum with EC50 values as low as 0.010 μM .
Enzyme Interaction Studies Initial findings indicate potential interactions with enzymes involved in cancer pathways, suggesting therapeutic implications.
Fluorinated Compound Review The review highlights the increasing utility of trifluoromethoxy groups in bioactive compounds, emphasizing their role in enhancing effectiveness while reducing side effects .

Applications in Drug Development

The unique properties of this compound position it as a valuable building block in drug development. Its structural characteristics may enhance the pharmacokinetic profiles of drug candidates targeting various diseases. Furthermore, ongoing research into fluorinated compounds suggests that they represent a significant portion of new active ingredients under development .

Q & A

Q. How can researchers optimize the synthesis of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid to ensure high purity and yield?

Methodological Answer:

  • Halogenation and Functional Group Introduction : Start with a benzoic acid precursor and sequentially introduce fluorine and trifluoromethoxy groups. For fluorination, use agents like Selectfluor® under controlled pH (e.g., NaH/K₂CO₃ as a base) to minimize side reactions .
  • Trifluoromethoxy Addition : Employ copper-mediated coupling reactions or radical trifluoromethoxylation to attach the -OCF₃ group, ensuring regioselectivity at the 4-position .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What is the role of fluorine substitution in modulating the compound’s biological activity?

Methodological Answer:

  • Lipophilicity and Bioavailability : Fluorine atoms at the 3,5 positions increase lipophilicity (logP), enhancing membrane permeability. The trifluoromethoxy group (-OCF₃) further improves metabolic stability by resisting oxidative degradation .
  • Electron-Withdrawing Effects : Fluorine’s electronegativity alters the aromatic ring’s electron density, influencing binding affinity to targets (e.g., enzymes or receptors). Quantify via computational modeling (DFT calculations) to correlate substituent effects with activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving fluorinated benzoic acid derivatives?

Methodological Answer:

  • Systematic Substituent Screening : Synthesize analogs with varying substituents (e.g., -CF₃, -OCF₃, -Cl) and compare activities using standardized assays (e.g., IC₅₀ in enzyme inhibition).
  • Data Normalization : Account for confounding factors (e.g., solubility differences) by normalizing activity data against logP or pKa. For example, in siRNA delivery studies, fluorinated polymers showed variable efficacy depending on substituent size and polarity .
  • Machine Learning : Train SAR models on datasets incorporating steric, electronic, and topological descriptors to identify outliers and refine hypotheses .

Q. What strategies can improve the metabolic stability of this compound derivatives in vivo?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to identify labile sites (e.g., hydrolysis of ester groups). For example, 4-(trifluoromethoxy)benzoic acid hydrazide derivatives may undergo rapid cleavage .
  • Structural Modifications : Replace susceptible groups (e.g., ester → amide) or introduce blocking groups (e.g., methyl or cyclopropyl rings) at meta/para positions.
  • In Silico Predictions : Apply tools like ADMET Predictor™ to simulate metabolic pathways and prioritize stable analogs .

Q. How can this compound be utilized in polymer-based drug delivery systems?

Methodological Answer:

  • Polymer Functionalization : Graft the compound onto dendrimers or PEGylated polymers via carboxylate-amine coupling (EDC/NHS chemistry). Fluorine’s hydrophobicity enhances siRNA encapsulation efficiency .
  • Targeted Delivery : Conjugate with targeting ligands (e.g., folate) to improve cellular uptake. Validate efficacy in vitro (e.g., luciferase knockdown assays in HeLa cells) and in vivo (murine xenograft models).
  • Stability Testing : Assess serum stability via size-exclusion chromatography (SEC) and confirm release kinetics under physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.